molecular formula C12H14N4S B1470654 6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine CAS No. 1538064-13-9

6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine

Cat. No.: B1470654
CAS No.: 1538064-13-9
M. Wt: 246.33 g/mol
InChI Key: ZOAWWDMNEGRCEL-UHFFFAOYSA-N
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Description

The compound “6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thieno[3,2-c]pyridine moiety, which is a fused ring system containing a thiophene (a five-membered ring with one sulfur atom) and a pyridine (a six-membered ring with one nitrogen atom) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and thieno[3,2-c]pyridine rings. The exact 3D conformation would depend on the specific substituents and their stereochemistry .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine group, the pyrimidine ring, and the thieno[3,2-c]pyridine moiety. Each of these functional groups can undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of any substituents. For example, the presence of the amine group might make the compound more polar and potentially increase its solubility in water .

Scientific Research Applications

Supramolecular Reagents Synthesis

A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents have been synthesized through palladium-catalyzed cross-coupling reactions. These reagents, including variants such as 3-(2-amino-4-methylpyrimidin-6-yl)pyridine and 4-(2-amino-4-methylpyrimidin-6-yl)pyridine, were characterized by single-crystal X-ray crystallography. The primary hydrogen-bonding motif in these structures is a self-complementary amino-pyrimidine N–H···N/N···H–N synthon, showcasing the potential of these compounds in supramolecular chemistry (Aakeröy, Schultheiss, Desper, & Moore, 2007).

Heterocyclic Chemistry

The molecule has been a key building block in the synthesis of novel heterocyclic compounds such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These compounds were synthesized from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, demonstrating the compound's versatility in creating diverse heterocyclic structures with potential applications in medicinal chemistry and drug design (Bakhite, Al‐Sehemi, & Yamada, 2005).

Nitric Oxide Synthase Inhibition

Compounds related to 6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine have shown to be exceptionally potent inhibitors of inducible and neuronal nitric oxide synthase (NOS), with selectivity and potency modulated by variation of the substituent. This highlights its potential in therapeutic applications targeting NOS-related pathways (Beaton et al., 2001).

Safety and Hazards

As with any chemical compound, handling “6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of pyrimidine and thieno[3,2-c]pyridine derivatives is a vibrant field of research due to their wide range of biological activities. Future research could explore the synthesis of new derivatives, their biological activity, and their potential applications in medicine .

Properties

IUPAC Name

6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-8-14-11(13)6-12(15-8)16-4-2-10-9(7-16)3-5-17-10/h3,5-6H,2,4,7H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAWWDMNEGRCEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC3=C(C2)C=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine
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6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine
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6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine
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6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine
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6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine
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6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine

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